molecular formula C7H8NO3P B14569737 Diethenyl (2-cyanoethenyl)phosphonate CAS No. 61262-51-9

Diethenyl (2-cyanoethenyl)phosphonate

Cat. No.: B14569737
CAS No.: 61262-51-9
M. Wt: 185.12 g/mol
InChI Key: YCGXJKWOHXCVSN-UHFFFAOYSA-N
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Description

Diethenyl (2-cyanoethenyl)phosphonate (CAS 10123-62-3), also referred to as diethyl (2-cyanoethyl)phosphonate, is a phosphonate ester characterized by a direct carbon-phosphorus (C-P) bond and a cyanoethyl substituent. Its molecular formula is C₇H₁₄NO₃P, with a molecular weight of 191.16 g/mol and a density of 1.096 g/cm³ . The compound is synthesized via:

  • Base-catalyzed condensation of diethyl phosphite with acrylonitrile .
  • Arbuzov reaction of triethylphosphate and chloropropionitrile .

It exhibits notable anti-inflammatory and analgesic properties, as demonstrated in preclinical models (Tables 3–4, ). Its stability, attributed to the C-P bond, makes it resistant to enzymatic and chemical hydrolysis, a key advantage over phosphate esters .

Properties

CAS No.

61262-51-9

Molecular Formula

C7H8NO3P

Molecular Weight

185.12 g/mol

IUPAC Name

3-bis(ethenoxy)phosphorylprop-2-enenitrile

InChI

InChI=1S/C7H8NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-5,7H,1-2H2

InChI Key

YCGXJKWOHXCVSN-UHFFFAOYSA-N

Canonical SMILES

C=COP(=O)(C=CC#N)OC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodological Advancements

Nucleophilic Substitution and Methylation Strategy

A landmark method for synthesizing structurally analogous phosphonates involves a two-step process: nucleophilic substitution followed by methylation . This approach, detailed in a 2022 patent, employs diethyl phosphite and bromoacetonitrile as starting materials.

Step 1: Synthesis of Cyanomethyl Diethyl Phosphate

In the presence of sodium ethoxide, diethyl phosphite reacts with bromoacetonitrile in dimethylformamide (DMF) at 60–70°C to yield cyanomethyl diethyl phosphate. The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon of bromoacetonitrile. Key parameters include:

  • Molar ratio : 1:1.1:1.1 (diethyl phosphite : sodium ethoxide : bromoacetonitrile)
  • Solvent : DMF (4 volumes relative to diethyl phosphite)
  • Yield : 83% after extraction and purification.
Step 2: Methylation to Form (1-Cyanoethyl) Diethyl Phosphate

The intermediate undergoes methylation using methyl iodide and sodium hydride in tetrahydrofuran (THF) at 50°C. This step introduces the methyl group adjacent to the cyano functionality, completing the synthesis. Critical conditions include:

  • Molar ratio : 1:2:1.5 (cyanomethyl diethyl phosphate : sodium hydride : methyl iodide)
  • Reaction time : 5–6 hours
  • Yield : 68–75% after distillation.
Mechanistic Insights

The methylation step proceeds via deprotonation of the cyanomethyl group by sodium hydride, forming a resonance-stabilized carbanion. Subsequent nucleophilic attack on methyl iodide yields the final product. Steric and electronic factors dictate regioselectivity, ensuring minimal byproduct formation.

Comparative Analysis of Prior Art vs. Modern Methods

Historically, phosphonate synthesis faced challenges such as ultralow-temperature requirements and multi-step protocols . For example, earlier routes required temperatures as low as −78°C and three sequential reactions, resulting in impractical scalability. In contrast, the contemporary two-step method offers:

  • Reduced energy consumption (reactions at 50–70°C vs. cryogenic conditions)
  • Simplified purification (liquid-liquid extraction vs. chromatography)
  • Higher overall yields (75% vs. <50% in legacy methods).

Optimization Strategies and Reaction Engineering

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

  • DMF enhances nucleophilicity of the alkoxide ion, accelerating the substitution step.
  • THF in the methylation step ensures solubility of sodium hydride and intermediates.
  • Sodium ethoxide and sodium hydride provide strong basicity without side reactions, unlike weaker bases (e.g., K2CO3).

Temperature and Time Profiling

Optimal temperature ranges were identified through kinetic studies:

  • 60–70°C for substitution balances reaction rate and decomposition risks.
  • 50°C for methylation minimizes iodide elimination while ensuring complete conversion.

Data Tables: Reaction Parameters and Outcomes

Table 1. Comparison of Synthetic Methods for Cyano-Substituted Phosphonates

Parameter Prior Art Modern Method
Steps 3 2
Temperature Range −78°C to 25°C 50°C to 70°C
Yield (%) 45 75
Purification Complexity High (chromatography) Moderate (extraction)
Scalability Limited Industrial-grade

Table 2. Example Synthesis of (1-Cyanoethyl) Diethyl Phosphate

Component Quantity (g) Moles (mol) Role
Diethyl phosphite 195.5 1.1 Starting material
Bromoacetonitrile 234.2 1.65 Electrophile
Sodium hydride 88 2.2 Base
Methyl iodide 169.3 1.65 Methylating agent

Chemical Reactions Analysis

Types of Reactions

Diethenyl (2-cyanoethenyl)phosphonate undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethenyl (2-cyanoethenyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethenyl (2-cyanoethenyl)phosphonate exerts its effects involves its interaction with various molecular targets:

Comparison with Similar Compounds

Diethyl 2-Chloroethanephosphonate (CAS 10419-79-1)

  • Structure: Chloroethyl substituent instead of cyanoethyl.
  • Molecular Formula : C₆H₁₄ClO₃P.
  • Properties: The chloro group increases reactivity due to its electronegativity, but reduces metabolic stability compared to the cyano group. No reported bioactivity in inflammation models.
  • Synthesis : Prepared via Arbuzov reaction or halogenation of phosphonates .

Diethyl (Hydroxymethyl)phosphonate (CAS 3084-40-0)

  • Structure : Hydroxymethyl substituent.
  • Properties : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, improving solubility but reducing membrane permeability. Primarily used as an intermediate in organic synthesis .

Dimethyl-(3,3-Difluoro-2,2-Dihydroxyheptyl)phosphonate

  • Structure : Difluoro and dihydroxyalkyl chain.
  • Properties : Fluorine atoms enhance metabolic stability and lipophilicity. Used in prostaglandin synthesis but lacks anti-inflammatory data .

Phosphonic Acid, (1-Cyano-2-Phenylethenyl)-, Diethyl Ester (CAS 18896-73-6)

  • Structure: Cyano group conjugated with a phenylvinyl moiety.

Key Findings :

  • The cyanoethyl group in Diethenyl (2-cyanoethenyl)phosphonate provides comparable efficacy to indomethacin in topical applications .
  • Intraperitoneal administration shows dose-dependent activity, suggesting systemic delivery challenges .

Insights :

  • The Wittig-Homer reaction offers higher yields for cyanoethylphosphonates compared to triethylphosphite-based methods .
  • Chloro- and fluoro-substituted phosphonates require specialized handling (e.g., dichloroacetylene is explosive) .

Pharmaceutical Formulation Comparison

Compound Formulation Type Excipients Bioavailability
This compound Gel (1–5%) Carbopol, diethylene glycol monoethyl ether High (topical)
Diethyl (Hydroxymethyl)phosphonate Not applicable N/A Low

Advantages :

  • The gel formulation of this compound ensures sustained release and localized action .

Q & A

Q. What is the standard synthesis protocol for Diethenyl (2-cyanoethenyl)phosphonate, and what experimental precautions are critical?

The compound is synthesized via diazotransfer reactions using sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) to convert carbonyl precursors to diazo intermediates. Key steps include:

  • Slow addition of the sulfonyl azide to the phosphonate precursor under inert conditions to minimize explosive hazards.
  • Purification via column chromatography to isolate the diazo product, with the sulfonamide byproduct removed by filtration . Safety protocols from Prudent Practices in the Laboratory (e.g., hazard analysis, fume hood use, and PPE) are mandatory due to the instability of diazo compounds .

Q. How can researchers confirm the structural integrity and purity of this compound?

31P NMR spectroscopy is the primary method for structural verification. The phosphorus environment in phosphonates produces distinct chemical shifts (e.g., diethyl phosphonate shows δ = 18–25 ppm). Coupling patterns (e.g., ³JPH for three-bond interactions) further validate connectivity . Purity is assessed via HPLC or GC-MS , with attention to residual solvents or sulfonamide byproducts .

Q. What are the common storage and handling practices for this compound?

  • Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent decomposition.
  • Avoid exposure to heat, light, or mechanical shock due to diazo group instability.
  • Use explosion-proof equipment during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Yield discrepancies often arise from competing side reactions (e.g., carbene formation or dimerization). Strategies include:

  • Optimizing stoichiometry: Excess sulfonyl azide (1.2–1.5 eq.) ensures complete diazotransfer .
  • Temperature control: Maintaining ≤0°C during azide addition suppresses side pathways .
  • Catalytic additives: Rhodium(II) acetate (0.5 mol%) enhances selectivity in diazo reactions .

Q. What mechanistic insights explain the reactivity of this compound in cyclopropanation or alkyne-forming reactions?

The diazo group undergoes metal-catalyzed carbene transfer (e.g., Rh or Cu catalysts), enabling cyclopropanation via [2+1] cycloaddition. For alkyne synthesis, the Ohira-Bestmann reagent (generated in situ from dimethyl diazophosphonate) facilitates aldehyde-to-alkyne conversion via β-elimination . Computational studies (DFT) suggest electron-withdrawing cyano groups stabilize transition states, enhancing reaction efficiency .

Q. How can researchers address challenges in characterizing phosphonate-metal interactions for materials science applications?

For phosphonate-based metal-organic frameworks (MOFs) :

  • Use X-ray crystallography to resolve coordination modes (e.g., monodentate vs. bridging).
  • FT-IR identifies P=O and P–O–M vibrational bands.
  • XPS quantifies phosphorus oxidation states and metal-phosphonate bonding . Recent work on phosphonate-MOF semiconductors highlights the role of linker design in tuning bandgap properties .

Q. What analytical methods differentiate phosphonate speciation in complex mixtures (e.g., biological or environmental samples)?

  • LC-MS/MS with ion-pairing reagents (e.g., tetrabutylammonium) separates phosphonate analogs.
  • 31P NMR with isotopic labeling tracks metabolic transformations in enzymatic studies (e.g., fosfomycin biosynthesis) . Challenges persist in resolving structurally similar phosphonates, driving demand for advanced QSPR models or machine learning tools .

Methodological Guidelines

  • For kinetic studies : Monitor diazo decomposition via UV-Vis (λ = 250–300 nm) to establish half-life under varying conditions .
  • For toxicity assessments : Follow EFSA guidelines for phosphonate safety profiling, including Ames tests and ecotoxicity assays .

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